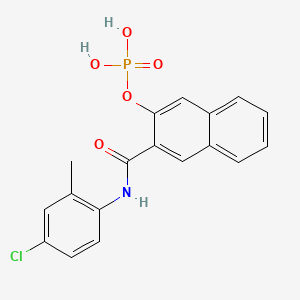

Naphthol AS-TR phosphate

Descripción general

Descripción

Naphthol AS-TR phosphate is a complex organic compound known for its unique chemical structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-TR phosphate typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxamide core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Análisis De Reacciones Químicas

Types of Reactions

Naphthol AS-TR phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biochemical Assays

Enzyme Detection:

Naphthol AS-TR phosphate serves as a substrate in various biochemical assays to measure alkaline phosphatase activity. This enzyme is often a clinical marker for diseases, including liver and bone disorders. The fluorescence produced upon enzymatic reaction allows for sensitive detection and quantification of enzyme levels in biological samples .

Histochemistry:

In histochemical applications, this compound is utilized alongside diazonium salts to create azo dyes for immunohistology. This process aids in visualizing specific proteins within tissue samples, enhancing the understanding of cellular functions and disease states .

Industrial Applications

This compound is also employed across several industries:

Case Studies

-

Detection of Alkaline Phosphatase Activity:

A study demonstrated the effectiveness of this compound in detecting alkaline phosphatase in zebrafish tissue samples. The compound enabled precise localization and quantification of enzyme activity, providing insights into developmental biology . -

Histochemical Techniques:

Research conducted on paraffin-embedded tissues utilized this compound to visualize acid phosphatase activity. This method proved reliable for assessing enzyme presence in various pathological conditions, emphasizing its role in histopathology . -

Pharmaceutical Research:

In the pharmaceutical sector, this compound has been explored as a potential therapeutic agent for lung cancer by inhibiting specific transcription factor complexes involved in tumor progression. This highlights its dual role as both a diagnostic tool and a candidate for therapeutic development .

Mecanismo De Acción

The mechanism of action of Naphthol AS-TR phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Chloro-2-methylphenyl)naphthalene-2-carboxamide: Lacks the phosphonooxy group, which may affect its reactivity and applications.

N-(4-Chloro-2-methylphenyl)-3-hydroxy-naphthalene-2-carboxamide:

Uniqueness

Naphthol AS-TR phosphate is unique due to the presence of both the 4-chloro-2-methylphenyl group and the phosphonooxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Actividad Biológica

Naphthol AS-TR phosphate, also known as N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, is a synthetic compound primarily recognized for its role as a substrate in biochemical assays, particularly involving alkaline phosphatase. Its biological activity has been extensively studied, revealing significant implications in various fields, including cancer research, histochemistry, and enzyme activity monitoring.

This compound acts primarily through the following mechanisms:

- Target Enzyme : It specifically targets alkaline phosphatase, an enzyme crucial for dephosphorylation processes in biological systems. The hydrolysis of this compound by alkaline phosphatase results in the formation of a colored product that can be quantified spectrophotometrically.

- Biochemical Pathways : The hydrolysis process is part of the broader phosphorylation-dephosphorylation biochemical pathways, which are vital for cellular signaling and metabolic regulation.

Cellular Impact

Research indicates that this compound exhibits notable effects on cellular functions:

- Cancer Inhibition : In studies involving human lung cancer cell lines, this compound has been shown to inhibit oncogenic properties by inducing cell cycle arrest and suppressing tumor-promoting autophagy. This suggests potential therapeutic applications in oncology.

- Histochemical Applications : As a substrate for phosphatases, it is extensively utilized in histochemical techniques to visualize enzyme activity within tissue samples. The enzymatic reaction produces a chromogenic product that aids in the localization and quantification of alkaline phosphatase activity, thereby providing insights into cellular health and function.

Case Studies

- Gene Therapy Research : In a study focusing on gene therapy for X-linked hypophosphatemia, this compound was employed to evaluate osteoclast activity. The results indicated its utility in assessing the effects of therapeutic interventions on bone metabolism .

- Microfilariae Detection : A study utilized the this compound method to assess microfilariae prevalence among populations. This application highlights its role in diagnostic methodologies within parasitology .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound involves its stability and reactivity under various conditions. Key factors influencing its behavior include:

- Concentration Levels : The effectiveness of this compound as a substrate is concentration-dependent, necessitating careful calibration in experimental setups.

- Enzymatic Interaction : Its interaction with alkaline phosphatase can vary based on environmental conditions such as pH and temperature, which are critical for accurate assay results .

Applications and Future Directions

This compound serves several significant applications:

- Diagnostic Tool : Its ability to generate detectable products upon enzymatic action makes it invaluable in diagnostic assays for enzyme activity linked to various diseases.

- Research Applications : The compound is widely used in research settings to study enzyme kinetics and cellular processes, contributing to advancements in biochemistry and molecular biology.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide |

| Primary Target | Alkaline phosphatase |

| Mechanism of Action | Hydrolysis leading to chromogenic product formation |

| Cellular Effects | Inhibition of cancer cell proliferation |

| Applications | Histochemistry, diagnostics, cancer research |

Propiedades

IUPAC Name |

[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFMUPUBYXPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180781 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2616-72-0 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: NASTRp acts as a substrate for specific enzymes, such as acid phosphatase. When the enzyme hydrolyzes NASTRp, it releases naphthol AS-TR, which then reacts with a diazonium salt present in the staining solution. This reaction produces a colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , , , ]

ANone: Studies employing NASTRp staining on microfilariae of various species, including Onchocerca volvulus and Brugia malayi, have revealed distinct staining patterns. These patterns, characterized by the location and intensity of staining, can be used for species differentiation and strain identification. [, , , ]

ANone: Yes, various other substrates can be used for enzyme histochemistry, often chosen based on the specific enzyme and desired sensitivity. Examples include α-naphthyl acid phosphate, naphthol AS-BI phosphate, and other naphthol AS derivatives. [, ]

ANone: While predominantly known for its use in histochemistry, recent research has investigated NASTRp as a potential anticancer agent. Specifically, it has shown promising results in inhibiting cell proliferation, colony formation, and anchorage-independent cell growth in human lung cancer cell lines. [, ]

ANone: Research suggests that NASTRp targets the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factors complex. By inhibiting this complex, NASTRp triggers cell cycle arrest, suppresses tumor-promoting autophagy, and induces endoplasmic reticulum stress, ultimately leading to apoptosis in lung cancer cells. [, ]

ANone: Yes, NASTRp has been shown to suppress autophagy in human lung cancer cell lines. This effect is associated with the downregulation of autophagy-related proteins Atg5-12 and Atg7, alongside the accumulation of p62, a marker of autophagy inhibition. []

ANone: While detailed structure-activity relationship (SAR) studies are limited in the provided literature, the presence of phosphate and naphthol groups is essential for its function as an enzyme substrate in histochemical staining. [, , ] Further research on structural modifications could potentially enhance its anticancer properties.

ANone: The induction of endoplasmic reticulum (ER) stress is a significant finding as it disrupts protein folding and homeostasis within the cell. This disruption can trigger a cascade of events, including the upregulation of pro-apoptotic proteins like DDIT3/CHOP and Bim, ultimately leading to programmed cell death in cancer cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.